
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2. It is a derivative of cyclopropane, characterized by the presence of a bromine atom and an ethyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-methylcyclopropane-1-carboxylate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Another method involves the cyclopropanation of ethyl 2-bromo-2-methylacrylate using a suitable cyclopropanation reagent like diazomethane (CH2N2) or a Simmons-Smith reagent (Zn(CH2I)2). This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to ethyl 2-methylcyclopropane-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can convert the compound into corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Ethyl 2-hydroxy-2-methylcyclopropane-1-carboxylate.
Reduction: Ethyl 2-methylcyclopropane-1-carboxylate.
Oxidation: 2-Methylcyclopropane-1-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of cyclopropane derivatives.
Material Science: The compound is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-2-methylcyclopropane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2-chloro-2-methylcyclopropane-1-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-methylcyclopropane-1-carboxylate: Lacks the halogen atom, resulting in lower reactivity in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of a bromine atom and an ethyl ester group, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
89892-99-9 |
|---|---|
Formule moléculaire |
C7H11BrO2 |
Poids moléculaire |
207.06 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-6(9)5-4-7(5,2)8/h5H,3-4H2,1-2H3 |
Clé InChI |
UGIMXAFCWYSYOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC1(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


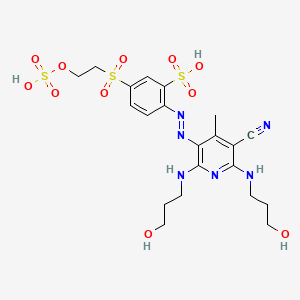

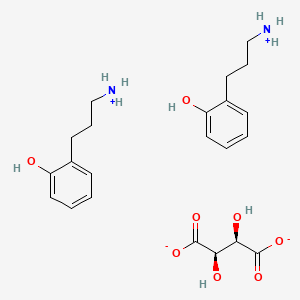
![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
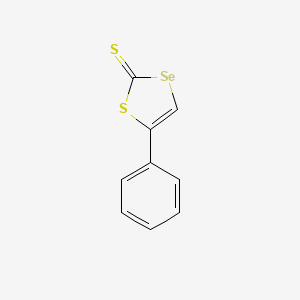
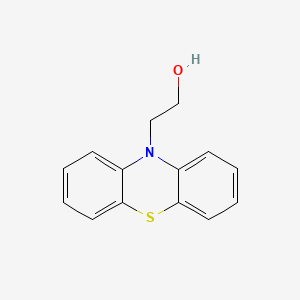
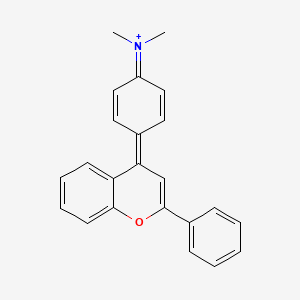

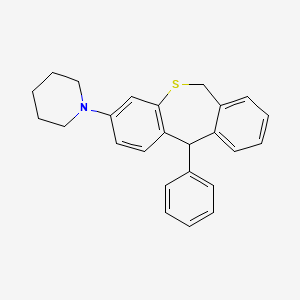

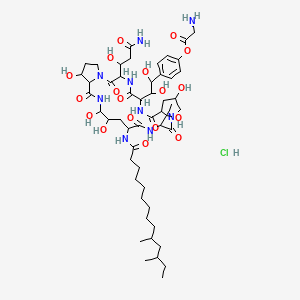
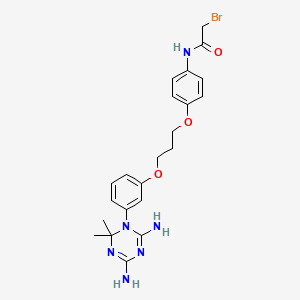
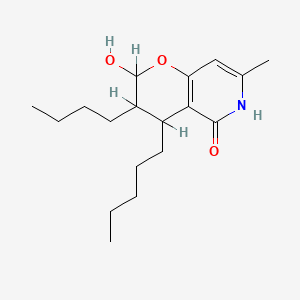
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
